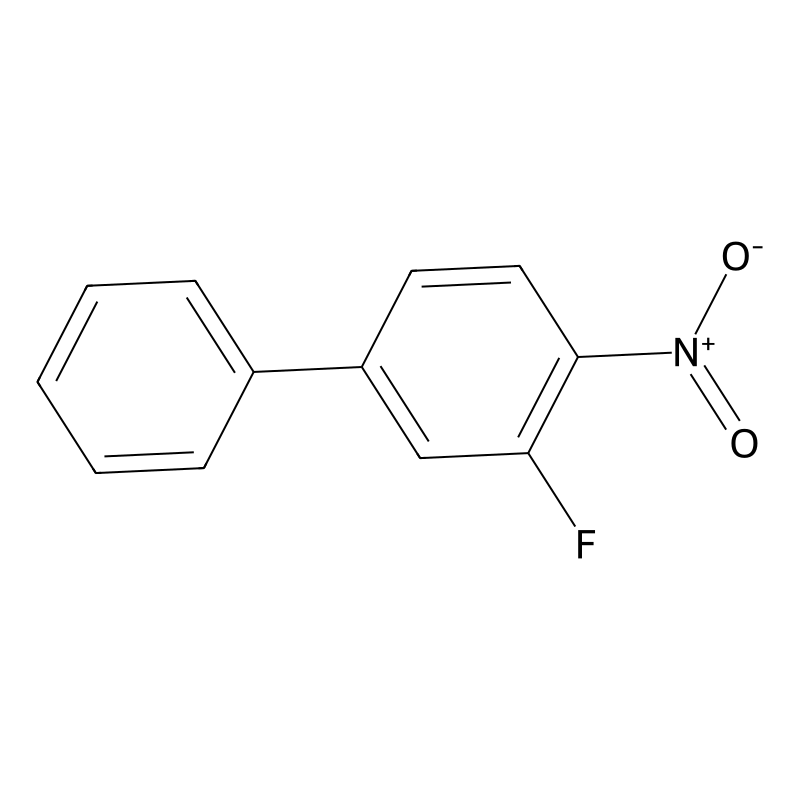

3-Fluoro-4-nitrobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-4-nitrobiphenyl is an organic compound characterized by the presence of a fluorine atom and a nitro group on a biphenyl structure. Its chemical formula is and it has a molecular weight of approximately 219.2 g/mol. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing effects of the nitro group and the electronegative fluorine atom. These features make it a valuable candidate in various chemical applications, including organic synthesis and material science.

- Electrophilic Substitution: The nitro group activates the biphenyl ring towards electrophilic substitution, allowing for further functionalization.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, yielding 3-fluoro-4-aminobiphenyl.

- Suzuki Coupling: This compound can be utilized in Suzuki coupling reactions to synthesize more complex biphenyl derivatives by coupling with aryl boronic acids in the presence of palladium catalysts .

Research into the biological activity of 3-fluoro-4-nitrobiphenyl is limited, but compounds with similar structures have shown potential in various biological applications. Nitro-substituted biphenyls are often investigated for their antimicrobial and anticancer properties. The presence of fluorine may enhance these activities due to increased lipophilicity and metabolic stability, although specific studies on this compound are needed to confirm such effects.

The synthesis of 3-fluoro-4-nitrobiphenyl can be achieved through several methods:

- Nitration of Fluorobiphenyl: Starting from biphenyl derivatives, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the para position relative to the fluorine atom.

- Fluorination of Nitro Compounds: Alternatively, starting from 4-nitrobiphenyl, fluorination can be accomplished using fluorinating agents like potassium fluoride or through electrophilic fluorination methods.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions with aryl halides and boronic acids can also yield this compound efficiently .

3-Fluoro-4-nitrobiphenyl finds applications in various fields:

- Material Science: Used as a building block in the synthesis of polymers and advanced materials due to its unique electronic properties.

- Pharmaceutical Development: Potential precursor in drug discovery and development, particularly for compounds targeting specific biological pathways.

- Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules through various coupling reactions .

Interaction studies involving 3-fluoro-4-nitrobiphenyl are crucial for understanding its reactivity and potential biological effects. Investigations into its interactions with enzymes or receptors could provide insights into its pharmacological properties. Additionally, studies on its binding affinity with biomolecules may reveal its utility in bioconjugation techniques.

Several compounds share structural similarities with 3-fluoro-4-nitrobiphenyl, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Fluoro-4'-nitrobiphenyl | Contains two nitro groups on biphenyl | Higher electron-withdrawing effect; increased reactivity |

| 3-Fluoro-4-aminobiphenyl | Amino group instead of nitro | Potentially higher biological activity due to amino functionality |

| 4-Nitrobiphenyl | Lacks fluorine | Serves as a baseline for comparing electronic effects |

| 3-Nitrobiphenyl | Different substitution pattern | Different reactivity profile; less steric hindrance |

The uniqueness of 3-fluoro-4-nitrobiphenyl lies in its specific combination of electron-withdrawing groups, which influences its chemical reactivity and potential applications in synthesis and pharmaceuticals .